molecular formula C20H16N2O3S B2763038 (E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide CAS No. 1448140-35-9

(E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide

Cat. No.: B2763038
CAS No.: 1448140-35-9
M. Wt: 364.42
InChI Key: IJHIYZIOFMYJJD-ZZXKWVIFSA-N
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Description

(E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide is a complex organic compound that features a combination of furan, thiophene, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with an indole precursor, the indole ring is functionalized at the 6-position using electrophilic aromatic substitution reactions.

    Thiophene-2-carbonylation: The functionalized indole is then reacted with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to form the corresponding thiophene-2-carbonyl indole derivative.

    Acryloylation: The final step involves the reaction of the thiophene-2-carbonyl indole derivative with (E)-3-(furan-3-yl)acryloyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high purity and yield, which are critical for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene

    Reduction: Alcohol derivatives of the carbonyl group

    Substitution: Substituted acrylamide derivatives

Scientific Research Applications

Chemistry

In organic synthesis, (E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

This compound may exhibit biological activity due to the presence of indole and thiophene moieties, which are known to interact with various biological targets. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structure allows for modifications that could enhance its pharmacological properties.

Industry

In the materials science industry, this compound could be used in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety could bind to protein targets, while the thiophene and furan rings might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide
  • (E)-3-(furan-3-yl)-N-(1-(benzoyl)indolin-6-yl)acrylamide
  • (E)-3-(furan-3-yl)-N-(1-(thiophene-2-carbonyl)indolin-5-yl)acrylamide

Uniqueness

This compound is unique due to the specific positioning of the functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of furan, thiophene, and indole moieties in a single molecule provides a versatile scaffold for further functionalization and application in various fields.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and uniqueness compared to similar compounds

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-19(6-3-14-8-10-25-13-14)21-16-5-4-15-7-9-22(17(15)12-16)20(24)18-2-1-11-26-18/h1-6,8,10-13H,7,9H2,(H,21,23)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHIYZIOFMYJJD-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C=CC3=COC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)/C=C/C3=COC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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